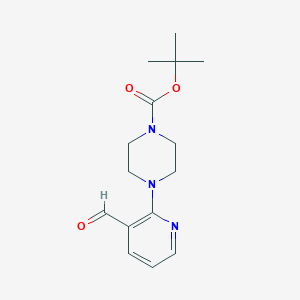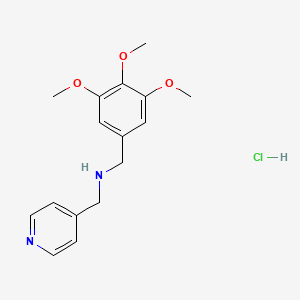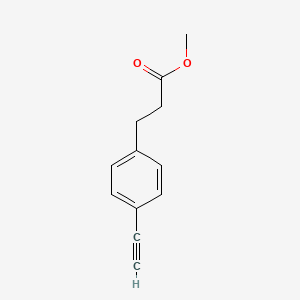
Methyl 3-(4-Ethynylphenyl)propanoate
Vue d'ensemble
Description
“Methyl 3-(4-Ethynylphenyl)propanoate” is a chemical compound with the CAS Number: 1068471-18-0 and a molecular weight of 188.23 . It is a white to off-white solid or liquid .
Synthesis Analysis
The synthesis of “Methyl 3-(4-Ethynylphenyl)propanoate” involves the use of potassium carbonate in methanol at room temperature . The crude methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate (740mg) and potassium carbonate (780 mg) are added to 10 ml of methanol and stirred at room temperature until all the starting material is consumed . After water is added to the solution, the aqueous phase is extracted three times with ethyl acetate . The combined organic layers are dried with magnesium sulfate and evaporated under reduced pressure . The residue is then purified by column chromatography (hexane: ethyl acetate=5:1 (v/v)) to yield the product .Molecular Structure Analysis
The molecular formula of “Methyl 3-(4-Ethynylphenyl)propanoate” is C12H12O2 .Physical And Chemical Properties Analysis
“Methyl 3-(4-Ethynylphenyl)propanoate” is a white to off-white solid or liquid . It has a molecular weight of 188.23 . The compound should be stored in a dry place, preferably in a freezer, under -20C .Applications De Recherche Scientifique
Catalysis in Chemical Production
Methyl 3-(4-Ethynylphenyl)propanoate plays a significant role in catalysis, particularly in the production of methyl propanoate. The use of palladium-based complexes, as demonstrated in the methoxycarbonylation of ethene, highlights its importance in industrial chemical processes. The study by Clegg et al. (1999) provides insights into highly active and selective catalysts for methyl propanoate production using palladium complex L2Pd(dba) (Clegg et al., 1999). Similarly, the work of Smith et al. (2009) explores the use of unidentate phosphines in the palladium-catalyzed methoxycarbonylation of ethene, again emphasizing the synthesis of methyl propanoate (Smith et al., 2009).
Synthesis and Characterization in Organic Chemistry
In the domain of organic synthesis and characterization, this compound serves as a key element in various reactions. For instance, the preparation and structural characterization of related compounds, as studied by Yan Shuang-hu (2014), highlight its role in forming new chemical entities with potential applications in different fields (Yan Shuang-hu, 2014).
Biochemical Applications
In biochemical research, derivatives of Methyl 3-(4-Ethynylphenyl)propanoate have been studied for their interaction with biological molecules. Arshad et al. (2017) explored the synthesis of dexibuprofen derivatives, revealing their potential DNA binding interactions, which could have implications in pharmacology and biotechnology (Arshad et al., 2017).
Environmental and Agricultural Research
In environmental and agricultural research, derivatives of Methyl 3-(4-Ethynylphenyl)propanoate have been studied for their physiological effects on plants. Shimabukuro et al. (1978) investigated the effects of a related compound, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, on oat and wheat growth, providing insights into its use as a selective herbicide (Shimabukuro et al., 1978).
Safety and Hazards
“Methyl 3-(4-Ethynylphenyl)propanoate” is classified under the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302-H312-H315-H319-H332-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Propriétés
IUPAC Name |
methyl 3-(4-ethynylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h1,4-7H,8-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQLLXBBEQSUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-Ethynylphenyl)propanoate | |
CAS RN |
1068471-18-0 | |
| Record name | Methyl 3-(4-Ethynylphenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


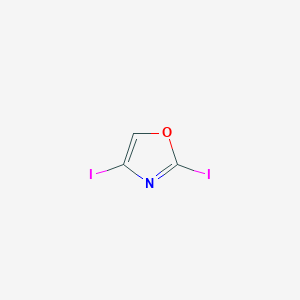



![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)

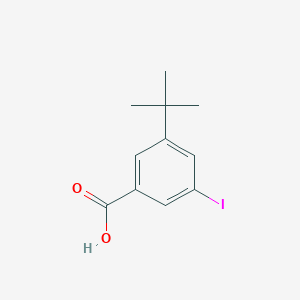
![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)
